4-ethynylcyclohex-1-ene
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Overview
Description
4-ethynylcyclohex-1-ene: is an organic compound with the molecular formula C₈H₁₀. It is a derivative of cyclohexene, featuring an ethynyl group attached to the fourth carbon atom of the cyclohexene ring. This compound is of interest due to its unique structure, which combines the reactivity of an alkyne with the stability of a cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-ethynylcyclohex-1-ene can be synthesized through various methods. One common approach involves the reaction of cyclohexene with acetylene in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the ethynyl group to the cyclohexene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure reactors and advanced catalytic systems can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-ethynylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexene derivatives with additional functional groups.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in cyclohexane derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted cyclohexenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions may involve reagents such as bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Cyclohexene derivatives with hydroxyl or carbonyl groups.
Reduction: Cyclohexane derivatives with ethyl groups.
Substitution: Halogenated cyclohexenes and other substituted derivatives.
Scientific Research Applications
4-ethynylcyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-ethynylcyclohex-1-ene involves its reactivity as an alkyne. The ethynyl group can undergo various chemical transformations, interacting with molecular targets such as enzymes and receptors. These interactions can lead to changes in molecular pathways, influencing biological processes and chemical reactions .
Comparison with Similar Compounds
1-ethynylcyclohexene: Similar structure but with the ethynyl group attached to the first carbon atom.
4-ethynyltoluene: Another compound with an ethynyl group attached to a different aromatic ring
Uniqueness: 4-ethynylcyclohex-1-ene is unique due to the specific positioning of the ethynyl group on the cyclohexene ring, which imparts distinct reactivity and stability compared to other similar compounds. This unique structure makes it valuable in various chemical and industrial applications .
Properties
CAS No. |
16388-31-1 |
---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.2 |
Purity |
95 |
Origin of Product |
United States |
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